molecular formula C9H8O2 B12443535 2H-chromen-5-ol CAS No. 70371-57-2

2H-chromen-5-ol

Cat. No.: B12443535
CAS No.: 70371-57-2
M. Wt: 148.16 g/mol
InChI Key: UNVNVCMGCFNMQD-UHFFFAOYSA-N
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Description

2H-chromen-5-ol is an important oxygen-containing heterocyclic compound. It belongs to the class of chromenes, which are bicyclic structures containing a benzene ring fused to a pyran ring. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two major synthetic strategies for preparing 2H-chromen-5-ol:

    Cyclization Reactions: This involves the formation of the benzopyran ring through cyclization reactions.

    Late-Stage Functionalization: This involves the functionalization of the parent 2H-chromenes at a later stage in the synthesis.

Industrial Production Methods

Industrial production methods for this compound often involve the use of recyclable catalysts and green methodologies to reduce reaction time, catalyst utilization, and byproducts elimination while enhancing yield .

Chemical Reactions Analysis

2H-chromen-5-ol undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2H-chromen-5-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2H-chromen-5-ol can be compared with other similar compounds such as 4H-chromenes and 2H-chromen-2-one. While all these compounds share a similar chromene scaffold, they differ in their specific chemical structures and biological activities. For example, 4H-chromenes have been widely studied for their anticancer and antimicrobial properties, while 2H-chromen-2-one is known for its anticoagulant activity .

Similar Compounds

Properties

CAS No.

70371-57-2

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2H-chromen-5-ol

InChI

InChI=1S/C9H8O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5,10H,6H2

InChI Key

UNVNVCMGCFNMQD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC=C2O1)O

Origin of Product

United States

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